molecular formula C7H6ClN3 B1455523 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1314928-61-4

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B1455523
M. Wt: 167.59 g/mol
InChI Key: AFZPFSXIZNPFKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is produced by MATRIX SCIENTIFIC .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is 1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is 167.6 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Summary of Application : 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is used in the synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates . These compounds are promising scaffolds for the design of biologically active substances .
    • Methods of Application : The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The resulting methylpyrazolo[1,5-a]pyrazine-4-carboxylates are then converted via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
    • Results or Outcomes : The synthesis results in the production of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines . These compounds are structurally related to pyrazines modified with 3-(1,2,4-oxadiazolyl) and 2-pyrimidinyl rings, which have a set of biological and pharmacological properties .
  • Anti-proliferative Screening

    • Summary of Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, which can be synthesized using 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine, have been screened for anti-proliferative activity against selected cancer cell lines .
    • Results or Outcomes : Among the screened compounds, one was found to be particularly potent against the three selected cancer cell lines .
  • Synthesis of Fused Ring Systems
    • Summary of Application : 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is used in the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines . These compounds are used to create molecular diversity in order to find promising biological activity .
    • Methods of Application : The synthesis involves a reaction between 4-chloropyrazolo[1,5-a]pyrazines and hydrazine hydrate . The resulting 4-hydrazinylpyrazolo[1,5-a]pyrazines are then combined with compounds having one reactive site (triethyl orthoformate, acetic anhydride, ethyl chloroformate, phenyl isothiocyanate, hydrazoic acid) or two reactive sites (diethyl oxalate), forming the respective derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings .
    • Results or Outcomes : The synthesis results in the production of new fused ring systems, namely, 4-hydrazinylpyrazolo[1,5-a]pyrazines . These compounds are structurally related to pyrazines modified with 3-(1,2,4-oxadiazolyl) and 2-pyrimidinyl rings, which have a set of biological and pharmacological properties .

properties

IUPAC Name

4-chloro-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZPFSXIZNPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YV Hrynyshyn, NM Tsizorik, AR Musiychuk… - Chemistry of …, 2017 - Springer
4-Chloropyrazolo[1,5-а]pyrazines reacted with anthranilic acids forming 8Н-pyrazolo[5',1':3,4]pyrazino[2,1-b]quinazolin-8-ones representing a new heterocyclic system. …
Number of citations: 13 link.springer.com

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